Cas no 18398-15-7 (2-(1,2,5-Thiadiazol-3-yl)acetic acid)

2-(1,2,5-Thiadiazol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 18398-15-7
- AKOS006380176
- EN300-6438588
- 2-(1,2,5-thiadiazol-3-yl)acetic acid
- SCHEMBL8771216
- 1,2,5-thiadiazole-3-acetic acid
- 2-(1,2,5-Thiadiazol-3-yl)acetic acid
-
- インチ: 1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8)
- InChIKey: WIEHDWXQVOBJPC-UHFFFAOYSA-N
- ほほえんだ: S1N=CC(CC(=O)O)=N1
計算された属性
- せいみつぶんしりょう: 143.99934855g/mol
- どういたいしつりょう: 143.99934855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 91.3Ų
2-(1,2,5-Thiadiazol-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6438588-0.1g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 0.1g |
$466.0 | 2023-06-01 | |
Enamine | EN300-6438588-0.25g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 0.25g |
$666.0 | 2023-06-01 | |
1PlusChem | 1P028TAA-2.5g |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 2.5g |
$3419.00 | 2024-06-18 | |
1PlusChem | 1P028TAA-50mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 50mg |
$460.00 | 2024-06-18 | |
Aaron | AR028TIM-50mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 50mg |
$368.00 | 2025-02-17 | |
Aaron | AR028TIM-250mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 250mg |
$754.00 | 2025-02-17 | |
Aaron | AR028TIM-2.5g |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 2.5g |
$2913.00 | 2025-02-17 | |
Enamine | EN300-6438588-0.05g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 0.05g |
$312.0 | 2023-06-01 | |
Enamine | EN300-6438588-10.0g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 10g |
$5774.0 | 2023-06-01 | |
1PlusChem | 1P028TAA-500mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 500mg |
$1398.00 | 2024-06-18 |
2-(1,2,5-Thiadiazol-3-yl)acetic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
2-(1,2,5-Thiadiazol-3-yl)acetic acidに関する追加情報
Comprehensive Overview of 2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS No. 18398-15-7): Properties, Applications, and Industry Trends
2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS No. 18398-15-7) is a heterocyclic organic compound featuring a thiadiazole ring fused with an acetic acid moiety. This unique structure grants it versatile chemical properties, making it valuable in pharmaceutical synthesis, agrochemical development, and material science. Researchers and industries are increasingly exploring its potential due to its bioactive characteristics and compatibility with modern green chemistry principles.
The compound’s molecular formula (C4H4N2O2S) highlights its balanced composition of nitrogen, oxygen, and sulfur, which contributes to its reactivity in cross-coupling reactions and ligand design. Recent studies emphasize its role as a building block for drug discovery, particularly in designing enzyme inhibitors and antimicrobial agents. Its carboxylic acid group further enables derivatization, aligning with trends in precision medicine and personalized therapeutics.
In agrochemical applications, 2-(1,2,5-Thiadiazol-3-yl)acetic acid is investigated for its potential as a plant growth regulator or pesticide intermediate. With the global push toward sustainable agriculture, this compound’s low environmental persistence and targeted activity make it a candidate for eco-friendly formulations. Industry reports link its usage to crop yield optimization, a hot topic in climate-resilient farming.
Material scientists leverage the compound’s electron-rich thiadiazole core to develop conductive polymers and organic semiconductors. Its integration into flexible electronics aligns with the booming demand for wearable technology and IoT devices. Startups and academic labs are patenting methods to incorporate it into energy storage systems, addressing queries about next-gen batteries.
From a commercial standpoint, suppliers of CAS No. 18398-15-7 highlight its high purity grades (>98%) for R&D, catering to high-throughput screening workflows. Analytical techniques like HPLC and NMR confirm its stability, a frequent concern in pharmaceutical QA/QC forums. Regulatory compliance (e.g., REACH, FDA guidelines) ensures its safe handling, a priority for lab safety-conscious buyers.
Emerging discussions in AI-driven drug discovery platforms reference 2-(1,2,5-Thiadiazol-3-yl)acetic acid as a scaffold for virtual screening. Its QSAR compatibility (Quantitative Structure-Activity Relationship) resonates with computational chemists optimizing lead compounds. Such applications dominate biotech startup pitches and grant proposals, reflecting its cross-disciplinary appeal.
Environmental impact assessments reveal its biodegradability, a key metric in green chemistry certifications like ACS Sustainable Chemistry. This aligns with ESG (Environmental, Social, Governance) metrics, a trending search term among corporate sustainability officers. Future research may explore its catalytic applications or CO2 capture potential, bridging gaps in carbon-neutral initiatives.
In summary, 2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS No. 18398-15-7) exemplifies innovation at the intersection of chemistry, biology, and materials engineering. Its adaptability to cutting-edge technologies and alignment with global sustainability goals ensure its relevance in scientific and industrial discourse for years to come.
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